molecular formula C19H15N3OS B1675954 Mcl1-IN-2 CAS No. 292057-76-2

Mcl1-IN-2

カタログ番号 B1675954
CAS番号: 292057-76-2
分子量: 333.4 g/mol
InChIキー: ICJKSTJCIAGPIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Mcl1-IN-2” is related to MCL1 (myeloid cell leukemia-1), a widely recognized pro-survival member of the Bcl-2 (B-cell lymphoma protein 2) family . MCL1 plays a crucial role in apoptosis and is involved in emerging non-apoptotic signaling pathways . It’s a promising target for cancer therapy .


Synthesis Analysis

The development of MCL1 inhibitors involves blocking protein–protein interactions, which generally requires a lengthy optimization process of large, complex molecules . A structure-guided molecular design and structure-activity relationship (SAR) analysis have been carried out to study structural features contributing to MCL1 binding selectivity and affinity .


Molecular Structure Analysis

MCL1 and BCL2 are anti-apoptotic members of a large class of proteins that modulate cell viability at the outer mitochondrial membrane (OMM) . The Bcl-2 family consists of three subgroups: the anti-apoptotic members (MCL1, BCL2, BCLxL, BCLW, and BFL1/A1), the pore-forming effectors (BAK, BAX, and BOK), and the pro-apoptotic BH3-only proteins (e.g., NOXA, BIM, and PUMA) .


Chemical Reactions Analysis

MCL1 inhibitors selectively bind to MCL1, freeing pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . MCL1 has abundant lysine and histidine residues, which generate an electropositive surface that influences drug interactions with the binding groove .


Physical And Chemical Properties Analysis

The molecular formula of Mcl1-IN-2 is C19H15N3OS, and its molecular weight is 333.4 g/mol . It has a complexity of 410 and a topological polar surface area of 86.3 Ų .

科学的研究の応用

Mcl1-IN-2: Comprehensive Analysis of Scientific Research Applications

Cancer Cell Apoptosis Regulation: Mcl1-IN-2 plays a crucial role in regulating apoptosis in cancer cells. It interacts with pro-apoptotic proteins, preventing the activation of the caspase cascade which leads to cell death. This mechanism allows cancer cells to evade apoptosis, contributing to tumorigenesis and drug resistance .

Tumorigenesis and Prognosis: The overexpression of MCL-1 is frequently observed in various tumor types. Its presence is closely associated with the development of tumors, poor prognosis, and resistance to conventional treatments .

Drug Interaction Surface: MCL-1’s structure, abundant in lysine and histidine residues, creates an electropositive surface that significantly influences drug interactions. This characteristic makes it a critical factor in the design of targeted cancer therapies .

Mitochondrial Priming Status: The effectiveness of MCL-1 inhibitors in cancer treatment is closely linked to the mitochondrial priming status of tumor cells. This dependency profile guides the application strategies for MCL-1 inhibitors as a new class of anti-cancer drugs .

Antitumor Drug Target: Mcl1-IN-2 is considered a promising target for antitumor drugs due to its critical role in regulating apoptosis. Innovative approaches are being developed to identify Mcl1 inhibitors, overcoming limitations in conformation sampling and data mining .

作用機序

Target of Action

Mcl1-IN-2 is a potent inhibitor that primarily targets Myeloid Cell Leukemia 1 (MCL-1) , an anti-apoptotic protein of the BCL-2 family . MCL-1 prevents apoptosis by binding to pro-apoptotic BCL-2 proteins . Overexpression of MCL-1 is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance .

Mode of Action

Mcl1-IN-2 selectively binds to MCL-1 . This binding frees pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . The central role of MCL-1 in regulating the mitochondrial apoptotic pathway makes it an attractive target for cancer therapy .

Biochemical Pathways

MCL-1 plays a crucial role in the intrinsic (or mitochondrial) pathway of apoptosis . This pathway is activated by intracellular signals and is strictly controlled by the BCL-2 family . Anti-apoptotic proteins like MCL-1 bind to and sequester both BH3-only activator as well as effector molecules, thereby ensuring cellular survival . In the presence of a cell death stimuli (e.g., radiation, chemotherapy), transcriptional upregulation as well as post-translational modifications of BH3-only activator and/or sensitizer proteins initiate the intrinsic apoptosis pathway . MCL-1 inhibitors like Mcl1-IN-2 disrupt this balance, leading to apoptosis .

Result of Action

The binding of Mcl1-IN-2 to MCL-1 leads to the freeing of pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . This results in the permeabilization of the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Action Environment

The action of Mcl1-IN-2 can be influenced by various environmental factors. For instance, MCL-1 directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM) . This suggests that high levels of certain proteins at disease onset, arguably with the concourse of MCL1/HK2 action, are significantly linked with shorter overall survival time in Acute Myeloid Leukemia (AML) . Furthermore, the overexpression of MCL-1 in many tumor types suggests that the tumor microenvironment can influence the action, efficacy, and stability of Mcl1-IN-2 .

将来の方向性

Emerging MCL1 inhibitors are likely to impact various pathways . Non-cancerous disease states could potentially deploy Bcl-2 homology 3 (BH3)-mimetics in the future .

特性

IUPAC Name

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJKSTJCIAGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mcl1-IN-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mcl1-IN-2
Reactant of Route 2
Mcl1-IN-2
Reactant of Route 3
Mcl1-IN-2
Reactant of Route 4
Reactant of Route 4
Mcl1-IN-2
Reactant of Route 5
Reactant of Route 5
Mcl1-IN-2
Reactant of Route 6
Mcl1-IN-2

Q & A

Q1: Why is Mcl1 considered a promising target for cancer therapy?

A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.

Q2: How do Mcl1 inhibitors work?

A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.

Q3: What are some of the challenges in developing selective Mcl1 inhibitors?

A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.

Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?

A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。